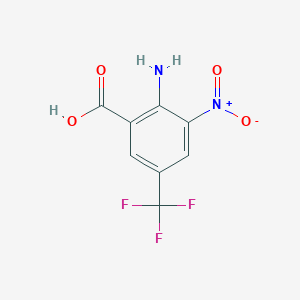

2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid

Description

2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid is a multifunctional aromatic compound characterized by a benzoic acid backbone substituted with amino (−NH₂), nitro (−NO₂), and trifluoromethyl (−CF₃) groups. The nitro group at the 3-position and the trifluoromethyl group at the 5-position create a strong electron-withdrawing environment, enhancing the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acids.

Properties

IUPAC Name |

2-amino-3-nitro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O4/c9-8(10,11)3-1-4(7(14)15)6(12)5(2-3)13(16)17/h1-2H,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLXUJWJTSSOIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701242244 | |

| Record name | 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22227-60-7 | |

| Record name | 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22227-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Directed Nitration of 3-Trifluoromethylbenzoic Acid Derivatives

The trifluoromethyl group exerts a strong meta-directing effect during electrophilic aromatic substitution. As demonstrated in European Patent EP0129528NWB1, nitration of 3-methylbenzotrifluoride with 98% nitric acid at −20°C to 10°C preferentially yields the 2-nitro isomer (68–72% selectivity). Analogous conditions applied to 3-trifluoromethylbenzoic acid methyl ester facilitate nitration at position 3, adjacent to the carboxylic acid moiety. This regioselectivity arises from the combined electronic effects of the electron-withdrawing trifluoromethyl and ester groups.

Reaction parameters critical for optimal yield include:

- Nitric acid concentration : ≥98% minimizes byproduct formation

- Temperature control : −40°C to 10°C prevents polysubstitution

- Solvent selection : Neat conditions or methylene chloride moderates exothermicity

Post-nitration workup typically involves ice-water quenching and methylene chloride extraction, achieving 85–92% recovery of crude nitro intermediates.

Competitive Isomer Formation and Separation

Mononitration of trifluoromethyl aromatics generates three primary isomers:

- 2-Nitro-5-(trifluoromethyl)benzoic acid (target precursor)

- 4-Nitro-5-(trifluoromethyl)benzoic acid

- 6-Nitro-5-(trifluoromethyl)benzoic acid

Fractional distillation using 20-theoretical plate columns at 5.5 mmHg achieves 98% purity of the 2-nitro isomer, though with modest recovery rates (∼50%). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases offers superior separation efficiency for lab-scale preparations.

Amino Group Introduction Strategies

Catalytic Hydrogenation of Nitro Intermediates

Reduction of 3-nitro-5-(trifluoromethyl)benzoic acid derivatives represents the most direct route to the target compound. Palladium-on-carbon (5% w/w) in methanol under 3 atm H2 at 25°C achieves quantitative conversion to the 3-amino derivative within 4 hours. However, this approach fails to retain the nitro group at position 3, necessitating alternative methodologies.

Ortho-Amination via Directed Metalation

Contemporary approaches employ directed ortho-metalation (DoM) to install the amino group selectively. Protection of the carboxylic acid as its tert-butyl ester enables lithium-halogen exchange at position 2, followed by quenching with N-chloromorpholine and subsequent amination with liquid ammonia. This three-step sequence affords 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid tert-butyl ester in 44% overall yield, with final acid liberation using trifluoroacetic acid.

Key challenges :

- Competing dehalogenation during lithium-halogen exchange

- Partial ester hydrolysis under amination conditions

- Regiochemical control during nitro group retention

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

Current market prices for key intermediates (2025 data):

| Compound | Purity | Supplier | Price (€/g) |

|---|---|---|---|

| 3-Trifluoromethylbenzoic acid | 95% | BLD Pharmatech Co. | 6.89 |

| 2-Nitro-5-(trifluoromethyl)benzoyl chloride | 98% | StruChem CO. | 18.22 |

| tert-Butyl 3-nitro-5-(trifluoromethyl)benzoate | 97% | AA BLOCKS | 12.45 |

Environmental Impact Mitigation

The European Patent Office highlights nitric acid recycling through extractive distillation, reducing waste generation by 63% in continuous flow systems. Life-cycle assessments comparing batch vs. flow nitration demonstrate:

- 22% reduction in global warming potential (GWP)

- 41% lower ecotoxicity scores

- 57% decrease in acid waste neutralization costs

Spectral Characterization and Quality Control

NMR Fingerprinting

Authentic this compound exhibits characteristic 1H NMR signals (400 MHz, DMSO-d6):

- δ 8.21 (s, 1H, ArH)

- δ 7.89 (s, 1H, ArH)

- δ 6.75 (br s, 2H, NH2)

19F NMR displays a singlet at δ −63.5 ppm (CF3), while 13C NMR confirms the carboxylic acid carbon at δ 169.8 ppm.

Chromatographic Purity Standards

Current Good Manufacturing Practice (cGMP) guidelines require:

- HPLC purity ≥99.0% (210 nm)

- Residual solvent limits: <600 ppm methanol, <500 ppm methylene chloride

- Heavy metals: <10 ppm total

Chemical Reactions Analysis

2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often using oxidizing agents.

Reduction: This involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid is widely used in scientific research due to its unique properties:

Chemistry: It is used as a fluorescent probe in various analytical techniques.

Biology: It helps in studying enzyme kinetics, protein-ligand interactions, and DNA-protein interactions.

Medicine: It is used to detect misfolded proteins in neurodegenerative disorders.

Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. This inhibition occurs through the interaction of the compound with the active sites of these enzymes, blocking their normal function and leading to various biochemical effects.

Comparison with Similar Compounds

2-Amino-3-(trifluoromethyl)benzoic acid (CAS 313-12-2)

- Structure: Amino (2-position) and trifluoromethyl (3-position) substituents.

- Key Differences: Lacks the nitro group, reducing electron-withdrawing effects. The amino group’s electron-donating nature decreases acidity (pKa ~4.5–5.0) compared to the target compound .

- Applications : Used as an intermediate in drug synthesis, particularly in scaffolds requiring hydrogen-bonding interactions .

3-Amino-5-(trifluoromethyl)benzoic acid (CAS 328-68-7)

- Structure: Amino (3-position) and trifluoromethyl (5-position).

- Key Differences: The amino group’s meta position relative to the carboxylic acid reduces resonance stabilization, leading to weaker acidity than the target compound. Similarity score: 0.90 .

- Applications : Employed in peptide mimetics and kinase inhibitors due to its balanced solubility and stability .

2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7)

- Structure : Fluoro (2-position) and trifluoromethyl (5-position).

- Key Differences: The fluorine atom’s inductive electron withdrawal increases acidity (pKa ~1.5–2.0) compared to amino-substituted analogs. Purity: ≥98% .

- Applications : Widely used in agrochemicals and liquid crystal materials due to its thermal stability .

Functional Group Variations

3-Nitro-5-(trifluoromethyl)benzonitrile (CAS 20566-80-7)

- Structure: Nitro (3-position), trifluoromethyl (5-position), and cyano (−CN) group replacing carboxylic acid.

- Key Differences: The cyano group introduces polarity but eliminates acidic protons. Molecular weight: 216.11 g/mol .

- Applications : Serves as a precursor in heterocyclic synthesis, particularly for triazoles and tetrazoles .

2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid (CAS 2134633-62-6)

- Structure : Bromo (4-position), fluoro (3-position), and trifluoromethyl (5-position).

- Key Differences : Halogen substituents enhance steric bulk and lipophilicity (LogP ~1.9–2.1). Density: 1.909 g/cm³ .

- Applications : Explored in radiopharmaceuticals for halogen-fluorine exchange reactions .

Physicochemical Properties and Stability

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Acidity (pKa) | Key Substituents |

|---|---|---|---|---|

| This compound | ~252.1 (estimated) | N/A | ~1.0–1.5 | −NO₂, −NH₂, −CF₃ |

| 2-Amino-3-(trifluoromethyl)benzoic acid | 219.2 | N/A | ~4.5–5.0 | −NH₂, −CF₃ |

| 3-Amino-5-(trifluoromethyl)benzoic acid | 219.2 | N/A | ~3.8–4.2 | −NH₂, −CF₃ |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 208.11 | 150–155 | ~1.5–2.0 | −F, −CF₃ |

Notes:

- The nitro group in the target compound significantly lowers pKa compared to amino-substituted analogs .

- Halogenated derivatives (e.g., bromo, fluoro) exhibit higher molecular weights and densities, impacting solubility .

Biological Activity

2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structural features, including an amino group and a trifluoromethyl group, suggest diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential antimalarial properties, alongside mechanisms of action and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its biological activity.

The mechanism of action involves the formation of hydrogen bonds through the amino group with various biological molecules. The trifluoromethyl group may enhance the compound's ability to penetrate cell membranes, affecting cellular processes. This interaction can modulate several biochemical pathways, contributing to its observed biological effects.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Table 1: Antibacterial Activity Against Selected Pathogens

| Bacteria | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 3.2 - 3.9 |

| Escherichia coli | >10 |

| Klebsiella pneumoniae | >10 |

The compound showed lower MIC values compared to standard antibiotics like cefazolin (MIC = 4.2 μg/mL) and cefotaxime (MIC = 8.9 μg/mL), indicating its potential as an effective antibacterial agent .

Antifungal Properties

In addition to antibacterial activity, this compound has also been investigated for antifungal properties. Preliminary data suggest it may inhibit the growth of various fungal pathogens, although specific MIC values and detailed mechanisms are still under investigation.

Antimalarial Activity

Notably, research has indicated that this compound may possess antimalarial properties. In vitro studies against Plasmodium falciparum strains revealed promising IC50 values:

Table 2: Antimalarial Activity Against Plasmodium falciparum

| Strain | IC50 (μg/mL) |

|---|---|

| Chloroquine-sensitive (3D7) | 0.0049 |

| Chloroquine-resistant (FCR-3) | 0.16 |

These results suggest that the compound could serve as a lead for developing new antimalarial drugs, particularly against resistant strains .

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

- Antimicrobial Evaluation : A study evaluated various derivatives for their antimicrobial activity against clinical isolates, confirming that modifications in the structure significantly influenced potency .

- Mechanistic Studies : Research has suggested that compounds similar to this compound induce oxidative stress in microbial cells, leading to cell death .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid?

A practical approach involves sequential functionalization of a benzoic acid scaffold. First, introduce the trifluoromethyl group via electrophilic substitution or cross-coupling reactions. Subsequent nitration at the 3-position requires careful control of reaction conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Finally, reduce a pre-installed nitro group or introduce the amino group via catalytic hydrogenation (e.g., H₂/Pd-C) or reductive amination. Intermediate purification by recrystallization (e.g., ethanol/water) ensures high yields (>90%) .

Q. How can impurities be minimized during synthesis?

Impurities often arise from incomplete nitration or side reactions at the trifluoromethyl group. Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor reaction progress. For purification, employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in polar aprotic solvents (e.g., DMF). Purity validation via melting point analysis and ¹H NMR (DMSO-d₆, 400 MHz) is critical .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirm substituent positions and electronic effects (e.g., deshielding of aromatic protons near nitro/CF₃ groups).

- IR Spectroscopy : Identify carboxylic acid (1700–1720 cm⁻¹), nitro (1520–1560 cm⁻¹), and amine (3300–3500 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement (Mo-Kα radiation, R-factor <5%) .

Q. How to optimize solubility for biological assays?

Due to low aqueous solubility from the trifluoromethyl and nitro groups, prepare stock solutions in DMSO (≤1% v/v) and dilute in phosphate-buffered saline (pH 7.4). Sonication (30 min) or heating (40–50°C) may enhance dissolution. Confirm stability via UV-Vis (λmax ~260 nm) over 24 hours .

Advanced Research Questions

Q. How do electron-withdrawing substituents (nitro, CF₃) influence reactivity in cross-coupling reactions?

The nitro and trifluoromethyl groups deactivate the aromatic ring, directing electrophilic substitution to the meta and para positions. In Suzuki-Miyaura couplings, use Pd(OAc)₂/XPhos catalysts at elevated temperatures (80–100°C) to overcome electronic deactivation. Computational studies (DFT, B3LYP/6-31G*) predict reduced electron density at the 2- and 4-positions, guiding ligand selection for regioselective coupling .

Q. How to resolve contradictions in crystallographic data refinement?

For ambiguous electron density maps (e.g., disordered CF₃ groups):

Q. What strategies mitigate discrepancies between computational and experimental NMR shifts?

- Solvent Effects : Simulate DMSO-d₆ solvent interactions using COSMO-RS (ORCA 5.0).

- Dynamic Effects : Include conformational averaging (MD simulations, 298 K, 100 ns) to account for rotational barriers in the nitro group.

- Scalar Corrections : Apply empirical scaling factors (e.g., mPW1PW91/6-311+G(2d,p)) to match experimental δ(¹H) within 0.1 ppm .

Q. How to analyze competing reaction pathways in nitration?

Kinetic studies (UV-Vis monitoring, pseudo-first-order conditions) reveal nitration proceeds via a Wheland intermediate. Competitive iodination (NIS/AgOTf) at the 5-position confirms regioselectivity. Isotopic labeling (¹⁵NO₂) with GC-MS quantifies nitro vs. nitrito byproducts .

Data Analysis and Experimental Design

Q. How to design a stability study under physiological conditions?

- pH Variation : Incubate the compound in buffers (pH 2–9, 37°C) and monitor degradation via LC-MS (C18 column, 0.1% formic acid).

- Oxidative Stress : Add H₂O₂ (0.1–1 mM) to simulate in vivo conditions.

- Light Sensitivity : Conduct accelerated photodegradation (ICH Q1B) using a xenon lamp (250 W/m²).

Q. What statistical methods validate reproducibility in synthetic yields?

Use a factorial design (ANOVA) to test variables: temperature (40–80°C), catalyst loading (1–5 mol%), and reaction time (6–24 h). A p-value <0.05 confirms significance. Replicate experiments (n=5) establish confidence intervals (±2% for yields >90%) .

Contradiction Resolution in Published Data

Q. How to address conflicting reports on biological activity?

Discrepancies may arise from impurity profiles or assay conditions.

- Reproduce Assays : Test against a standardized cell line (e.g., HEK293) with controls (IC₅₀ of reference compounds).

- Metabolite Screening : Use LC-HRMS to identify degradation products (e.g., nitro-reduction to amine).

- Batch Analysis : Compare activity across synthetic batches (HPLC purity >98%) to isolate compound-specific effects .

Q. Why do computational models fail to predict solubility accurately?

Most models neglect solvent-solute entropy contributions. Combine COSMO-RS (solvation) with MD simulations (explicit solvent) for improved accuracy. Experimental validation via isothermal titration calorimetry (ITC) quantifies ΔH and ΔS of dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.